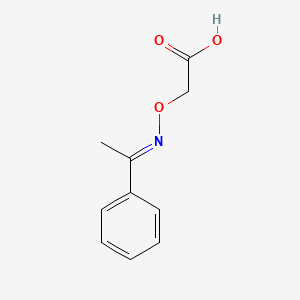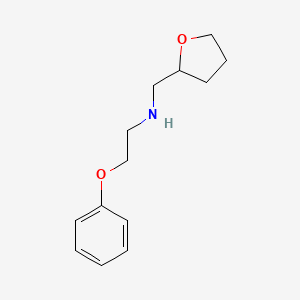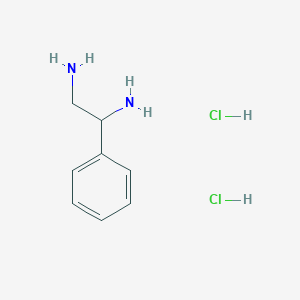
2-Chloro-5-(2,4-difluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2,4-difluorobenzoyl)pyridine , also known by its chemical formula C₁₂H₆ClF₂NO , is an important intermediate compound used in the synthesis of various medicinal compounds and pesticides. Its molecular weight is approximately 253.63 g/mol . The compound exhibits intriguing properties due to its unique structure, which combines a pyridine ring with a substituted benzoyl group.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine, focusing on six unique fields:
Pharmaceutical Development
2-Chloro-5-(2,4-difluorobenzoyl)pyridine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to be used in the development of drugs targeting specific receptors or enzymes. Researchers have explored its potential in creating anti-inflammatory, anti-cancer, and anti-viral agents .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests or weeds makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly .
Material Science
Material scientists utilize 2-Chloro-5-(2,4-difluorobenzoyl)pyridine in the synthesis of advanced materials. Its incorporation into polymers or other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength. This makes it useful in creating high-performance materials for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reagent in various analytical techniques. Its well-defined chemical properties make it suitable for use in chromatography, spectroscopy, and other methods to identify and quantify other substances in complex mixtures .
Mechanism of Action
Mode of Action
Pyridine derivatives can participate in various chemical reactions, such as nucleophilic substitution and oxidation . The compound’s interaction with its targets could lead to changes in the target’s function, potentially altering cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(2,4-difluorobenzoyl)pyridine . These factors could include pH, temperature, and the presence of other molecules that could interact with the compound.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO/c13-11-4-1-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXURZTPEQAIESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-difluorobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Chloro-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B3023657.png)
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B3023660.png)